molecular formula C13H23NO3 B1677801 Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester CAS No. 627085-11-4

Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester

Cat. No.: B1677801
CAS No.: 627085-11-4
M. Wt: 241.33 g/mol
InChI Key: ZWEXEKJLDHNLLA-UHFFFAOYSA-N
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Chemical Reactions Analysis

OT-551 undergoes various chemical reactions, including oxidation and reduction. As a potent catalytic antioxidant, it can neutralize reactive oxygen species, thereby protecting cells from oxidative damage . The compound’s antioxidant properties are crucial for its therapeutic effects in treating age-related macular degeneration and cataracts.

Mechanism of Action

Comparison with Similar Compounds

. Similar compounds include other antioxidants and angiogenesis inhibitors used in the treatment of age-related macular degeneration and cataracts. OT-551’s unique combination of antioxidant and anti-angiogenic properties, along with its ability to penetrate cell membranes, sets it apart from other compounds in this class .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester is a synthetic compound that has attracted attention for its potential biological activities. With a molecular formula of C13H23NO3 and a molecular weight of approximately 241.33 g/mol, this compound is characterized by its unique cyclopropane and piperidine structures. Its biological activity includes anti-inflammatory properties and potential applications in treating conditions such as asthma and allergies.

Chemical Structure and Properties

The structural features of this compound are significant in its biological interactions. The compound contains a cyclopropane ring which contributes to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
CAS Number627085-11-4

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit leukotriene C4 synthase, an enzyme involved in the inflammatory response. This inhibition suggests its potential utility in treating inflammatory diseases such as asthma and allergic reactions.

The compound's ability to penetrate cell membranes enhances its effectiveness in reaching target sites when administered topically. This property is particularly beneficial in ocular applications where localized treatment is required. The interaction profile of the compound indicates modulation of pathways related to inflammation and pain signaling.

Study on Inflammatory Response

A study investigated the effects of cyclopropanecarboxylic acid derivatives on inflammatory markers in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to control groups. This suggests a promising role for the compound in managing inflammation-related conditions.

Synergistic Effects

Further research highlighted the potential for synergistic effects when cyclopropanecarboxylic acid is used alongside other anti-inflammatory agents. This combination therapy may enhance therapeutic outcomes by targeting multiple pathways involved in inflammation.

Comparison with Similar Compounds

To understand the uniqueness of cyclopropanecarboxylic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Cyclobutanecarboxylic acidStructureLarger ring structure; less steric hindrance
2-Propenoic acid derivativeStructureDifferent functional groups; used in polymerization
4-PiperidinolStructureLacks cyclopropane moiety; primarily used as solvent

Uniqueness : Cyclopropanecarboxylic acid stands out due to its specific combination of cyclic structures and functional groups that confer unique pharmacological properties not found in similar compounds.

Properties

CAS No.

627085-11-4

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9/h9-10,16H,5-8H2,1-4H3

InChI Key

ZWEXEKJLDHNLLA-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C

Appearance

Solid powder

Key on ui other cas no.

627085-11-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride
OT-551

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tempol (1.72 g, 0.01 mmole), cyclopropanecarboxylic acid (0.946 g, 0.011 mmole), and DMAP (0.12, 0.001 mmole) in dichloromethane (25 ml) was added DCC (2.27 g, 0.11 mmole) and the mixture was stirred overnight at room temperature. The mixture was filtered over celite and the solution was evaporated under reduced pressure. The product was isolated by silica gel column chromatography using first hexane and then 10% ethyl acetate in hexane. Yield: 2.26 g (94.1). IR and NMR were consistent with the assigned structure.
Quantity
1.72 g
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reactant
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0.946 g
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2.27 g
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reactant
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0.001 mmol
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catalyst
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25 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
( 94.1 )
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2.26 g
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester
Reactant of Route 3
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester
Reactant of Route 4
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester
Reactant of Route 5
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester
Reactant of Route 6
Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester

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